molecular formula C7H6BFO3 B112473 3-Fluoro-5-formylphenylboronic acid CAS No. 328956-60-1

3-Fluoro-5-formylphenylboronic acid

Cat. No.: B112473
CAS No.: 328956-60-1
M. Wt: 167.93 g/mol
InChI Key: LAQDUOXSWHKHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a formyl group

Mechanism of Action

Target of Action

3-Fluoro-5-formylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions , which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of these compounds are the organic groups involved in the coupling reaction .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the Suzuki–Miyaura coupling reaction . This reaction enables the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry . The downstream effects of this reaction include the synthesis of various organic compounds .

Pharmacokinetics

Organoboron compounds are generally considered to be relatively stable, readily prepared, and environmentally benign . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . , and that it can lead to the release of irritating gases and vapors upon thermal decomposition.

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-formylphenylboronic acid plays a significant role in biochemical reactions. It is used as a synthetic intermediate in organic synthesis, particularly in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-formylphenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale borylation and formylation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-formylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 3-Fluoro-5-carboxyphenylboronic acid.

    Reduction: 3-Fluoro-5-hydroxymethylphenylboronic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

(3-fluoro-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDUOXSWHKHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624248
Record name (3-Fluoro-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328956-60-1
Record name (3-Fluoro-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.